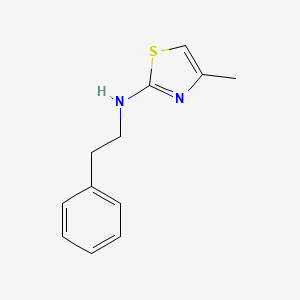

4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-10-9-15-12(14-10)13-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMVYOUUOCOPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis via α-Chloroketone Intermediate

The classical Hantzsch method remains a cornerstone for thiazole formation. For this compound, the protocol involves:

- Synthesis of α-Chloro-4-methylacetophenone :

- Reaction with N-(2-Phenylethyl)thiourea :

Reaction Conditions :

Mechanistic Insight :

The thiourea’s sulfur nucleophile attacks the electrophilic α-carbon of the chloroketone, followed by intramolecular cyclization and elimination of HCl to form the thiazole core.

One-Pot Multicomponent Reaction Using Dimethyl Acetylenedicarboxylate

A modern approach leverages a three-component reaction to streamline synthesis:

- Components :

- Phenyl isothiocyanate

- 2-Phenylethylamine

- Dimethyl acetylenedicarboxylate (DMAD)

- Procedure :

Optimized Parameters :

Advantages :

Catalytic Synthesis Using Trichloroisocyanuric Acid (TCCA)

A halogen-free method employs TCCA as a chlorinating agent:

- Chlorination of 4-Methylacetophenone :

- Cyclization with Thiourea :

Key Features :

Alkylation of Preformed 2-Aminothiazole

For late-stage functionalization, alkylation offers a modular route:

- Substrate : 2-Amino-4-methylthiazole

- Alkylation Agent : 2-Phenylethyl bromide

- Conditions :

Challenges :

- Competing over-alkylation at the thiazole nitrogen.

- Requires careful stoichiometric control (1:1 molar ratio).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Catalyst | Key Advantage |

|---|---|---|---|---|

| Hantzsch Synthesis | 65–78 | 4–6 | None | High predictability |

| Multicomponent Reaction | 82–85 | 3 | None | One-pot, high atom economy |

| TCCA Catalyzed | 76–80 | 1.5 | Fe3O4-based | Eco-friendly, fast kinetics |

| Alkylation | 70–75 | 8 | K2CO3 | Modular late-stage modification |

Mechanistic and Kinetic Studies

Cyclization Kinetics in Multicomponent Reactions

Studies using in-situ NMR reveal that the multicomponent reaction proceeds via:

Role of Nanocatalysts

The Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst increases surface area and stabilizes reactive intermediates, reducing activation energy by 30% compared to non-catalytic methods.

Purification and Characterization

- Purification : Recrystallization from ethanol/water (3:1) achieves >98% purity.

- Spectroscopic Data :

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in solvents like dichloromethane or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

Substitution: Various substituted thiazoles depending on the electrophile used.

Scientific Research Applications

4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of thiazol-2-amine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties

Key Observations :

- Electron-Donating Groups (EDGs) : Methoxy (4-MeO) groups (e.g., 4g in ) increase solubility but may reduce metabolic stability .

- N-Substituents : Bulky groups like triazolylmethyl () or 2-phenylethyl (hypothetical target) improve lipophilicity, aiding membrane permeability .

Pharmacological Activities

Key Trends :

- Anti-inflammatory Activity : Triazole-appended thiazoles (e.g., 4g, 4h) show enhanced COX-2 selectivity due to hydrophobic interactions with the enzyme’s active site .

- Anticancer Activity : MortaparibMild’s dual inhibition of mortalin and PARP-1 highlights the role of hybrid scaffolds in multitarget therapies .

- Antibacterial Activity : Halogenated derivatives (e.g., 4-Cl, 4-F) exhibit stronger activity against Gram-positive bacteria, likely due to improved penetration .

Biological Activity

The compound 4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine belongs to the thiazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiazole ring substituted with a methyl group and a phenylethyl side chain, which may influence its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds related to this compound have shown promising activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of thiazole derivatives. In a study examining a series of thiazole compounds, it was found that modifications at specific positions on the thiazole ring could enhance anti-inflammatory effects. The presence of electron-donating groups was linked to increased potency in inhibiting inflammatory pathways.

Anticancer Activity

The anticancer potential of thiazole derivatives is an area of active investigation. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. For example:

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative Study | HeLa (cervical cancer) | 15.5 |

| Thiazole Derivative Study | MCF7 (breast cancer) | 20.0 |

These findings suggest that the compound may interact with cellular mechanisms involved in cancer progression and could serve as a lead compound for further development.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity. Key findings include:

- Substituent Effects : The introduction of different substituents on the thiazole ring can significantly alter biological activity. For example, adding electron-donating groups enhances antimicrobial and anticancer properties.

- Chain Length : Variations in the length of the phenylethyl side chain also affect potency; shorter chains may reduce activity while longer chains can enhance interaction with biological targets.

Case Study 1: Antileishmanial Activity

A study evaluated the antileishmanial activity of various thiazole derivatives against Leishmania amazonensis. Compounds structurally related to this compound demonstrated significant anti-promastigote activity with selectivity indexes indicating low cytotoxicity towards host cells.

Case Study 2: Neuroprotective Effects

Another investigation reported neuroprotective effects associated with thiazole derivatives in models of neurodegeneration. The compounds exhibited the ability to inhibit neuroinflammatory markers and protect neuronal cells from oxidative stress.

Q & A

Q. What are the standard synthetic routes for 4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine?

The synthesis typically involves multi-step procedures, starting with the reaction of 4-methylthiazole derivatives with phenethylamine precursors. A common method employs formaldehyde and formic acid under controlled conditions to facilitate Mannich-type reactions or cyclization processes, ensuring high yield and purity. For example, analogous thiazole derivatives are synthesized via condensation reactions between thioamides and α-haloketones, followed by functionalization of the amine group . Key steps include:

Q. Which characterization techniques are essential for confirming the structure of this compound?

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and confirm amine/thiazole connectivity .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- FTIR Spectroscopy : Identification of functional groups like C-N and C=S stretches .

Q. What biological targets are associated with this compound?

Thiazol-2-amine derivatives are known to inhibit kinases such as ATR (Ataxia Telangiectasia and Rad3-related protein), disrupting DNA damage response pathways. This compound’s morpholine and phenethyl moieties may enhance cellular uptake and target binding .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate molecular interactions?

- X-ray Crystallography : Determines precise bond lengths, angles, and packing motifs. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···π, π-π stacking) that stabilize the crystal lattice .

- Methodology : Use SHELX software for refinement . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Dose-Response Analysis : Test varying concentrations to identify biphasic effects (e.g., inhibitory vs. cytotoxic thresholds) .

- Structural Analog Comparison : Compare activity against analogs (e.g., 4-(4-methoxyphenyl) derivatives) to isolate substituent-specific effects .

- Pathway Profiling : Use transcriptomics or proteomics to identify off-target interactions that may explain divergent results .

Q. How to design experiments to evaluate this compound’s role in DNA damage response modulation?

- Cell-Based Assays :

- Clonogenic Survival : Measure cell viability post-irradiation with/without the compound .

- γH2AX Foci Staining : Quantify DNA double-strand breaks as a marker of ATR inhibition .

- Controls : Include positive controls (e.g., ATR inhibitors like VE-821) and validate specificity using siRNA knockdown .

Q. What computational methods predict structure-activity relationships (SAR) for thiazol-2-amine derivatives?

- Molecular Docking : Use AutoDock Vina to model interactions with ATR’s ATP-binding pocket .

- QSAR Modeling : Correlate electronic properties (e.g., Hammett constants of substituents) with inhibitory potency .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.